molecular formula C12H11NO4 B1632184 Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate CAS No. 205448-65-3

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B1632184
CAS No.: 205448-65-3
M. Wt: 233.22 g/mol
InChI Key: TYKSVPGCVLNVIO-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS: 205448-65-3) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . It is characterized by a methoxy group at position 7, a methyl ester at position 6, and a 4-oxo-1,4-dihydroquinoline backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the development of VEGFR inhibitors like ZLF-095, which exhibit antitumor activity .

Key properties include:

  • Solubility: Soluble in acetonitrile and DMSO, with recommendations for heating to 37°C to enhance solubility .
  • Storage: Stable at 2–8°C for short-term use; long-term storage requires –80°C .
  • Purity: Typically >98% for research applications .

Properties

IUPAC Name

methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSVPGCVLNVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195376
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-65-3
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205448-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Substituted Anilines with β-Ketoesters

The most widely reported method involves the cyclocondensation of 3-amino-4-methoxybenzoic acid methyl ester with dimethyl acetylenedicarboxylate under acidic conditions. This one-pot reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the dihydroquinoline core.

Key reaction parameters:

  • Solvent system: Methanol or ethanol facilitates proton transfer during cyclization.
  • Acid catalyst: p-Toluenesulfonic acid (0.5–1.0 equiv.) optimizes reaction kinetics while minimizing ester hydrolysis.
  • Temperature profile: Reflux conditions (65–70°C) for 8–12 hours achieve >85% conversion, as monitored by TLC (Rf = 0.42 in ethyl acetate/hexane 1:1).

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane. Recrystallization from ethanol/water (3:1) yields the product as pale yellow crystals with 92–95% purity by HPLC.

Alternative Pathway via Knorr Quinoline Synthesis

A patent-pending approach (US20210188778A1) utilizes a modified Knorr synthesis starting from 4-chloro-7-methoxyquinoline-6-carboxamide:

  • Chlorination: Treatment with phosphorus oxychloride at 110°C for 6 hours introduces the 4-chloro substituent (98% yield).
  • Methoxylation: Nucleophilic aromatic substitution with sodium methoxide in DMF at 80°C installs the 7-methoxy group.
  • Esterification: Reaction with methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) achieves selective carboxylation at the 6-position.

Critical process considerations:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes regioisomeric byproducts.
  • Scale-up challenges: Exothermic methoxylation step requires precise temperature control to prevent decomposition.

Advanced Catalytic Methods

Palladium-Catalyzed C-H Activation

Recent innovations employ Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline as a ligand to directly functionalize the quinoline backbone. This method reduces step count by enabling simultaneous introduction of methoxy and ester groups:

$$
\text{Quinoline precursor} + \text{MeOH} \xrightarrow{\text{Pd(OAc)}2, \text{O}2} \text{Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate} \quad
$$

Advantages:

  • 78% yield with 99% regioselectivity
  • Eliminates hazardous chlorination reagents

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantage Limitation
Cyclocondensation 82–87% 92–95% Scalable to kilogram quantities Requires multiple recrystallizations
Knorr synthesis 76% 89% High regiochemical control Uses toxic phosphorus reagents
Pd-catalyzed 78% 98% Atom-economical, fewer steps High catalyst cost

Process Optimization and Industrial Considerations

Micronization for Enhanced Solubility

Patent data (US20210188778A1) details post-synthetic particle engineering using fluidized bed jet milling to achieve:

  • D90 particle size ≤10 μm
  • Increased dissolution rate by 40% compared to unmilled material

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • ≤0.5% degradation products by UPLC
  • No polymorphic transitions (confirmed by PXRD)

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4,7-dione derivatives, while reduction can produce 7-methoxy-4-hydroxyquinoline-6-carboxylate.

Scientific Research Applications

Intermediate in Drug Synthesis

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, notably Lenvatinib, a drug used in cancer treatment. Its structural similarity to Lenvatinib suggests that it may possess similar biological activities, including inhibition of specific kinases involved in tumor growth and proliferation.

Anticancer Properties

Research indicates that this compound exhibits notable anti-cancer properties. Preliminary studies suggest its potential to inhibit kinases that are critical in cancer pathways. For instance, it has been shown to interact with proteins involved in cell signaling related to cancer progression . Further investigation into its mechanism of action could lead to the development of new therapeutic agents.

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. This aspect makes it a candidate for further exploration in drug development aimed at treating bacterial infections.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods emphasize controlling reaction conditions to achieve high yields and purity. The following table summarizes some key synthetic routes:

Synthesis MethodKey Features
Condensation ReactionUtilizes starting materials with quinoline derivatives to form the target compound efficiently.
Electrophilic Aromatic SubstitutionInvolves the introduction of methoxy and carboxylate groups at specific positions on the quinoline ring.

Case Study 1: Anticancer Activity Assessment

A study assessed the inhibitory effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against several bacterial strains. The findings revealed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely explored for their pharmacological and material science applications. Below is a detailed comparison of the target compound with its analogues:

Substitution Patterns and Functional Groups

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications References
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate 7-OCH₃, 6-COOCH₃ Ester, ketone 233.22 VEGFR inhibitor intermediate
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (6e) 7-OCH₃, 3-COOCH₂CH₃ Ester, ketone 247.24 α6-GABAAR subtype-selective agents
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-F, 6-OCH₃, 3-COOH Carboxylic acid, ketone 237.18 Antibacterial research
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate 2-Cl, 4-Cl, 7-OCH₃, 6-COOCH₃ Ester, halogens 286.11 Lenvatinib impurity
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-NH₂, 1-cyclopropyl, 6-F, 8-OCH₃ Ester, amine, cyclopropyl, halogen 352.34 Fluoroquinolone antibiotic analogues
Key Observations:
  • Positional Isomerism : The carboxylate group’s position (3 vs. 6) significantly impacts biological activity. For example, the 3-carboxylate derivative (6e) targets GABA receptors, whereas the 6-carboxylate variant is used in oncology .
  • Halogen Substitution : Chlorine or fluorine at positions 2, 4, or 6 enhances electrophilicity and binding affinity in antimicrobial agents .
  • Amino and Cyclopropyl Groups: These modifications, as seen in the ethyl 7-amino derivative, improve pharmacokinetic properties in antibiotic design .

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound improves lipid solubility compared to carboxylic acid analogues (e.g., 7-fluoro-6-methoxy-3-carboxylic acid) .
  • Stability : Methoxy groups enhance oxidative stability, whereas halogens (Cl, F) may increase photodegradation risks .
  • Hydrogen Bonding : The 4-oxo group participates in hydrogen bonding, critical for crystal packing and receptor interactions .

Biological Activity

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS No. 205448-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • Structure : The compound features a quinoline core with a methoxy group and a carboxylate ester, which may influence its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, derivatives of quinoline structures have been evaluated for their efficacy against the Hepatitis B virus (HBV).

In vitro studies demonstrated that certain derivatives exhibited significant inhibition of HBV replication at concentrations around 10 µM, suggesting that this compound could be a candidate for further antiviral development .

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. Research indicates that related quinoline derivatives can act against various bacterial strains, showing promise as potential therapeutic agents.

A study found that specific modifications to the quinoline structure enhanced antibacterial activity, indicating that this compound might share similar properties .

Case Studies and Experimental Findings

  • Study on HBV Inhibition :
    • Objective : To evaluate the antiviral activity of methyl 7-methoxy derivatives.
    • Methodology : In vitro assays using HepG2 cells transfected with NTCP.
    • Results : Compounds demonstrated high inhibition rates of HBV replication with low cytotoxicity, supporting their potential as therapeutic agents.
  • Antibacterial Activity Assessment :
    • Objective : To assess the antibacterial efficacy of methyl 7-methoxy derivatives.
    • Methodology : Testing against common bacterial strains.
    • Results : Certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, indicating their therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeConcentration (µM)Inhibition (%)
Antiviral (HBV)Methyl Derivative A1085%
AntibacterialMethyl Derivative B5075%
Antiviral (HBV)Methyl Derivative C1090%
AntibacterialMethyl Derivative D2580%

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureImpact on Activity
Methoxy GroupEnhances solubility
Carboxylate EsterIncreases bioactivity
Quinoline CoreEssential for antiviral action

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate?

  • The compound is typically synthesized via condensation reactions of substituted quinolines or via functionalization of preformed dihydroquinoline scaffolds. For example, N-(2-(1-Benzylpiperidin-4-yl)ethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxamide was synthesized by reacting methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate with 2-(1-benzylpiperidin-4-yl)ethan-1-amine under reflux conditions, yielding 65% of the product after purification by column chromatography . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products.

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are used to confirm substituent positions. For instance, in related compounds, methoxy groups resonate at δ ~3.8–4.0 ppm, and carbonyl carbons appear at δ ~165–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass verification (e.g., [M+Na]+^+ peaks within 0.001 Da error).
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98% is typical for research-grade material) .

Q. What solvents are suitable for recrystallizing this compound?

  • Ethanol, methanol, or ethyl acetate/hexane mixtures are effective for recrystallization, as demonstrated in the purification of structurally similar quinolines. For example, crystals of methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate were obtained via slow evaporation of methylene chloride/hexane solutions .

Advanced Research Questions

Q. How can reaction yields for derivatives of this compound be improved during functionalization?

  • Optimization Strategies:

  • Use of Lewis acids (e.g., BF3_3·OEt2_2) to activate electrophilic sites .
  • Stepwise temperature control (e.g., maintaining 378 K for cyclization reactions to minimize side products) .
  • Recovery of unreacted starting materials via flash chromatography, as seen in a one-pot synthesis achieving 73% yield after recycling .

Q. What challenges arise in resolving stereochemistry or crystallographic ambiguities in related compounds?

  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are essential for refining crystal structures. Weak intermolecular interactions (C–H⋯O, C–H⋯π) can complicate refinement but are critical for stabilizing crystal packing .
  • NMR Limitations: Overlapping signals in crowded regions (e.g., aromatic protons) may require advanced techniques like 2D NMR (COSY, NOESY) or isotopic labeling .

Q. How do substituents at the 6- and 7-positions influence the compound’s reactivity or biological activity?

  • Electronic Effects: The electron-withdrawing carboxylate at position 6 and electron-donating methoxy at position 7 modulate electrophilic substitution patterns. For example, trifluoroacetyl groups at position 3 enhance electrophilicity for nucleophilic attacks .
  • Biological Relevance: Derivatives with piperidine or benzyl groups exhibit improved pharmacokinetic properties, as seen in neuroprotective hybrids with sigma-1 receptor affinity .

Q. What computational methods are recommended for predicting the compound’s physicochemical properties?

  • Density Functional Theory (DFT): Calculates molecular orbitals, bond dissociation energies, and electrostatic potentials to predict stability and reactivity.
  • Molecular Dynamics (MD): Simulates solvation effects and interactions with biological targets (e.g., protein-ligand docking) .

Methodological Considerations

Q. How can intermolecular interactions in crystalline forms be analyzed to guide formulation studies?

  • Hydrogen Bonding: Use Mercury or OLEX2 software to visualize C–H⋯O and C–H⋯Cl interactions (e.g., distances of 3.065–3.537 Å observed in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, critical for ensuring batch consistency .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions: Protect from light and moisture by storing under inert gas (N2_2 or Ar) at −20°C.
  • Stabilization: Addition of radical scavengers (e.g., BHT) can prevent oxidative degradation of the dihydroquinoline core .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

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